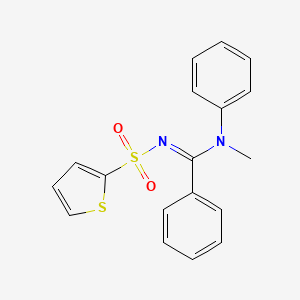
N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide, also known as TPB or TPCA-1, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of inflammatory diseases, cancer, and autoimmune disorders.
Mécanisme D'action
N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide acts as a selective inhibitor of the IKKβ kinase, which is a key regulator of the NF-κB pathway. By inhibiting the activity of IKKβ, this compound prevents the phosphorylation and degradation of the inhibitor of κB (IκB), which in turn leads to the inhibition of NF-κB activation and the downstream expression of pro-inflammatory and anti-apoptotic genes.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects in preclinical models. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and to inhibit the proliferation and migration of cancer cells. This compound has also been shown to enhance the activity of immune cells, such as natural killer (NK) cells and T cells, and to promote the differentiation of regulatory T cells (Tregs).
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for the IKKβ kinase. This compound has also been shown to have low toxicity and good pharmacokinetic properties in preclinical models. However, this compound has some limitations for use in lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the use of N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide in research and clinical applications. One direction is the development of novel formulations and delivery methods to improve the solubility and bioavailability of this compound. Another direction is the investigation of the potential synergistic effects of this compound with other therapeutic agents, such as chemotherapy and radiation therapy. Additionally, further research is needed to elucidate the mechanisms of action and potential side effects of this compound in different cell types and disease models. Finally, the clinical efficacy and safety of this compound need to be evaluated in clinical trials for the treatment of various inflammatory diseases and cancers.
Méthodes De Synthèse
The synthesis of N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide involves a multi-step process that includes the reaction of N-methyl-N-phenylbenzenesulfonamide with thionyl chloride, followed by the reaction of the resulting product with 2-thiophenecarboximidamide. The final product is obtained through the reaction of the intermediate with methylamine. The synthesis of this compound has been optimized to improve yield, purity, and reproducibility.
Applications De Recherche Scientifique
N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic application in the treatment of inflammatory diseases, cancer, and autoimmune disorders. This compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses and cell survival. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
N-methyl-N-phenyl-N'-thiophen-2-ylsulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-20(16-11-6-3-7-12-16)18(15-9-4-2-5-10-15)19-24(21,22)17-13-8-14-23-17/h2-14H,1H3/b19-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKVDSHORVQRTP-VHEBQXMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=NS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/C(=N/S(=O)(=O)C2=CC=CS2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

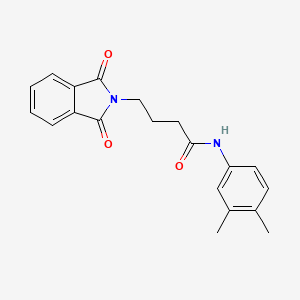
![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)
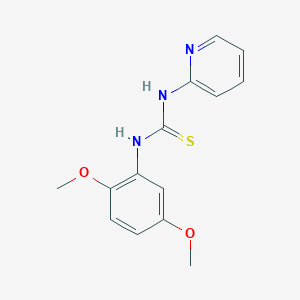
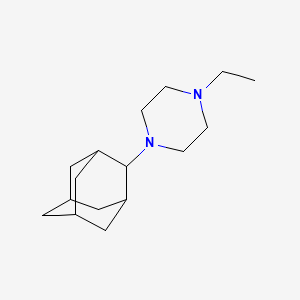
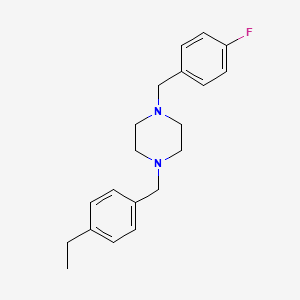
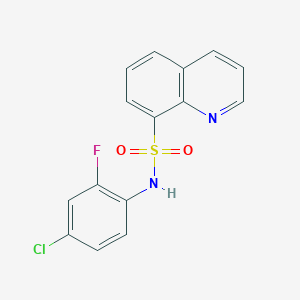
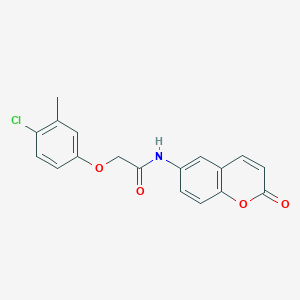
![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)
![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
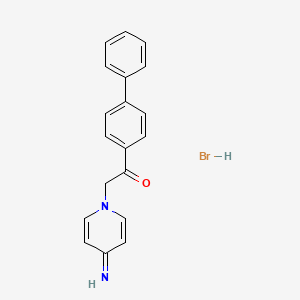
![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)